N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]cyclohexanecarboxamide
Description
Properties
IUPAC Name |
N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]cyclohexanecarboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O2/c1-14-10-11-16(20-19(23)15-7-3-2-4-8-15)13-17(14)21-12-6-5-9-18(21)22/h10-11,13,15H,2-9,12H2,1H3,(H,20,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAYRJQJMWQLYOP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2CCCCC2)N3CCCCC3=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]cyclohexanecarboxamide typically involves a multi-step process. One common synthetic route starts with the preparation of the 2-oxopiperidin-1-yl intermediate, which is then coupled with a substituted phenyl ring.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]cyclohexanecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the oxo group to a hydroxyl group.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl ring, to introduce different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired product, including temperature, solvent, and catalyst selection .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .
Scientific Research Applications
N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]cyclohexanecarboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]cyclohexanecarboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research .
Comparison with Similar Compounds
(a) (E)-N-(2-(3-(4-Hydroxy-3-methoxyphenyl)allyl)phenyl)cyclohexanecarboxamide (120g)
Key Differences :
- Substituents : Contains a 4-hydroxy-3-methoxy phenyl allyl group instead of the 2-oxopiperidine and 4-methyl groups.
Key Differences :
(c) N-(2,3-dichloro-4-hydroxyphenyl)-1-methylcyclohexane-1-carboxamide
Key Differences :
- Features a dichloro-hydroxyphenyl group and a methylated cyclohexane ring.
- Likely exhibits distinct solubility and toxicity profiles due to halogenation .
Pharmacological and Physicochemical Comparisons
Table 1: Structural and Functional Comparisons
Key Observations:
Cyclohexanecarboxamide vs. Benzamide analogs (e.g., compound 6 in ) prioritize aromatic interactions, whereas cyclohexanecarboxamide may favor hydrophobic binding pockets .
Impact of Substituents :
- The 2-oxopiperidine group in the target compound introduces conformational rigidity and hydrogen-bonding capacity, differentiating it from simpler allyl or methoxy-substituted analogs .
- Halogenated derivatives (e.g., dichloro-hydroxyphenyl) likely exhibit higher metabolic stability but increased risk of off-target effects .
Research Findings and Mechanistic Insights
- GPCR Modulation : Cyclohexanecarboxamide derivatives (e.g., compound 12 in ) demonstrate improved selectivity for reproductive GPCRs compared to benzamide-based scaffolds, suggesting the cyclohexane ring optimizes steric complementarity .
- Cytotoxicity : Allyl-substituted analogs (e.g., 120g) show moderate cytotoxic activity, though the absence of a 2-oxopiperidine moiety may limit their mechanism of action compared to the target compound .
- Synthetic Flexibility : The cyclohexanecarboxamide core allows for diverse substitutions (e.g., methyl, oxopiperidine), enabling fine-tuning of pharmacokinetic and pharmacodynamic properties .
Biological Activity
N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]cyclohexanecarboxamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article delves into the compound's biological activity, synthesizing findings from various studies to present a comprehensive overview.
Chemical Structure and Properties
- Molecular Formula : C19H27N3O2
- Molecular Weight : 345.4 g/mol
- CAS Number : 1355583-14-0
The structure of this compound includes a cyclohexane ring, a phenyl group with a methyl substitution, and a piperidine derivative, which is critical for its biological activity.
Biological Activity Overview
This compound exhibits various biological activities, including:
- Anticancer Activity : Preliminary studies suggest that this compound may possess anticancer properties, particularly against certain cell lines.
- Antioxidant Properties : The compound has shown moderate antioxidant activity, indicating potential protective effects against oxidative stress.
- Enzyme Inhibition : Research indicates that derivatives of this compound may inhibit specific enzymes, which could be beneficial in treating various diseases.
Anticancer Activity
A study evaluated the cytotoxic effects of this compound on A549 lung cancer cells. The results indicated an IC50 value of approximately 15.73 µg/ml after 72 hours of treatment, suggesting significant cytotoxicity compared to control groups .
Antioxidant Activity
The antioxidant capacity was assessed using DPPH radical scavenging assays. The compound demonstrated a scavenging ability comparable to standard antioxidants like butylated hydroxy anisole (BHA). This suggests that it could play a role in reducing oxidative damage in biological systems .
Molecular Docking Studies
Molecular docking studies have been conducted to understand the interaction of this compound with various biological targets. The results revealed strong binding affinities with enzymes involved in cancer progression and inflammation, indicating potential therapeutic applications .
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
